molecular formula C15H24N2O B13207028 2-Amino-N-benzyl-N-ethyl-4-methylpentanamide

2-Amino-N-benzyl-N-ethyl-4-methylpentanamide

Cat. No.: B13207028
M. Wt: 248.36 g/mol
InChI Key: DDGLQLUBEQXGDK-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-ethyl-4-methylpentanamide is a chemical compound with the molecular formula C15H24N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a benzyl group, an ethyl group, and a methylpentanamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-benzyl-N-ethyl-4-methylpentanamide typically involves the reaction of 2-amino-4-methylpentanoic acid with benzyl chloride and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-benzyl-N-ethyl-4-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Amino-N-benzyl-N-ethyl-4-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-N-ethyl-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-benzyl-N-methyl-4-methylpentanamide
  • 2-Amino-N-benzyl-N-propyl-4-methylpentanamide
  • 2-Amino-N-benzyl-N-isopropyl-4-methylpentanamide

Uniqueness

2-Amino-N-benzyl-N-ethyl-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-amino-N-benzyl-N-ethyl-4-methylpentanamide

InChI

InChI=1S/C15H24N2O/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3/h5-9,12,14H,4,10-11,16H2,1-3H3

InChI Key

DDGLQLUBEQXGDK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N

Origin of Product

United States

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